molecular formula C13H8ClN3O5 B11985460 N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide CAS No. 62129-30-0

N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide

Cat. No.: B11985460
CAS No.: 62129-30-0
M. Wt: 321.67 g/mol
InChI Key: ZFRCPOZUFXIUNT-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide is a chemical compound with the molecular formula C13H8ClN3O5 It is characterized by the presence of both chloro and nitro functional groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide typically involves the nitration of 4-chloro-2-nitroaniline followed by an amide formation reaction. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The subsequent amide formation can be achieved by reacting the nitrated compound with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: Formation of N-(4-Chloro-2-amino-phenyl)-3-amino-benzamide.

    Substitution: Formation of N-(4-substituted-2-nitro-phenyl)-3-nitro-benzamide derivatives.

    Hydrolysis: Formation of 4-chloro-2-nitroaniline and 3-nitrobenzoic acid.

Scientific Research Applications

N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives with potential biological activities.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitro groups, which are known to exhibit antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of essential enzymes or the disruption of cellular processes, contributing to its antimicrobial and potential anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-nitro-phenyl)-3-oxo-butyramide
  • N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide
  • N-(4-Chloro-2-nitro-phenyl)-3-oxo-butanamide

Uniqueness

This compound is unique due to the presence of both chloro and nitro groups on the benzamide structure. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The dual nitro groups enhance its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development.

Properties

CAS No.

62129-30-0

Molecular Formula

C13H8ClN3O5

Molecular Weight

321.67 g/mol

IUPAC Name

N-(4-chloro-2-nitrophenyl)-3-nitrobenzamide

InChI

InChI=1S/C13H8ClN3O5/c14-9-4-5-11(12(7-9)17(21)22)15-13(18)8-2-1-3-10(6-8)16(19)20/h1-7H,(H,15,18)

InChI Key

ZFRCPOZUFXIUNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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